molecular formula C9H8N2O2S B1505695 Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate CAS No. 773139-46-1

Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate

Cat. No. B1505695
CAS RN: 773139-46-1
M. Wt: 208.24 g/mol
InChI Key: PQHLUZQQUQKPQX-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazole derivatives have been extensively researched for use in photovoltaics or as fluorescent sensors . They are often included into a wide variety of biologically active compounds and various photovoltaic devices .


Synthesis Analysis

The synthesis of these compounds often involves cross-coupling reactions . For instance, the reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N, N-diphenylaniline with cyanating agents was studied and it was shown that the best yield was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .


Molecular Structure Analysis

According to quantum-mechanical calculations, benzo [d] [1,2,3]thiadiazole (isoBTD) has higher values of E LUMO and energy band gap (Eg), which indicates high electron conductivity, occurring due to the high stability of the molecule in the excited state .


Chemical Reactions Analysis

The cross-coupling reactions of this dibromide and found that the highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .


Physical And Chemical Properties Analysis

A detailed study of the optical and electrochemical properties of the obtained π-spacer–acceptor–π-spacer type compounds in comparison with isomeric structures based on benzo [c] [1,2,5]thiadiazole (BTD) showed a red shift of absorption maxima with lower absorptive and luminescent capacity .

Mechanism of Action

These compounds exhibit tunable electronic structures, with energy gaps varying from 1.3 eV to 2.4 eV . They are often used as electron acceptors in various photovoltaic applications .

Future Directions

The design and preparation of a highly sensitive and selective luminescent probe to detect PAAs among various amines are important but challenging . A thorough selection of components in the designing of appropriate compounds with benzo [d] [1,2,3]thiadiazole as an internal acceptor can lead to promising photovoltaic materials .

properties

IUPAC Name

ethyl 2,1,3-benzothiadiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-2-13-9(12)6-4-3-5-7-8(6)11-14-10-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHLUZQQUQKPQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=NSN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80710812
Record name Ethyl 2,1,3-benzothiadiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

773139-46-1
Record name Ethyl 2,1,3-benzothiadiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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